molecular formula C13H9ClN2S B12270642 2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile

2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12270642
M. Wt: 260.74 g/mol
InChI Key: AHPZUCDHDURWDZ-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with a chlorophenylmethylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-3-carbonitrile
  • 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile

Uniqueness

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H9ClN2S/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2

InChI Key

AHPZUCDHDURWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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